4-((Cyclopropylamino)methyl)-3-fluorophenylboronic acid
CAS No.: 1704064-01-6
Cat. No.: VC2738669
Molecular Formula: C10H13BFNO2
Molecular Weight: 209.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1704064-01-6 |
|---|---|
| Molecular Formula | C10H13BFNO2 |
| Molecular Weight | 209.03 g/mol |
| IUPAC Name | [4-[(cyclopropylamino)methyl]-3-fluorophenyl]boronic acid |
| Standard InChI | InChI=1S/C10H13BFNO2/c12-10-5-8(11(14)15)2-1-7(10)6-13-9-3-4-9/h1-2,5,9,13-15H,3-4,6H2 |
| Standard InChI Key | ZEYPDLRAGIQNDJ-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=C(C=C1)CNC2CC2)F)(O)O |
| Canonical SMILES | B(C1=CC(=C(C=C1)CNC2CC2)F)(O)O |
Introduction
Chemical Identity and Structural Properties
4-((Cyclopropylamino)methyl)-3-fluorophenylboronic acid represents an important class of functionalized boronic acids with distinctive molecular characteristics. Below is a comprehensive table of its chemical identity parameters:
| Parameter | Value |
|---|---|
| CAS Number | 1704064-01-6 |
| Molecular Formula | C₁₀H₁₃BFNO₂ |
| Molecular Weight | 209.03 g/mol |
| IUPAC Name | [4-[(cyclopropylamino)methyl]-3-fluorophenyl]boronic acid |
| Standard InChI | InChI=1S/C10H13BFNO2/c12-10-5-8(11(14)15)2-1-7(10)6-13-9-3-4-9/h1-2,5,9,13-15H,3-4,6H2 |
| Standard InChIKey | ZEYPDLRAGIQNDJ-UHFFFAOYSA-N |
| SMILES Notation | B(C1=CC(=C(C=C1)CNC2CC2)F)(O)O |
The compound features a cyclopropylamino group attached to a fluorophenylboronic acid structure, which contributes to its unique chemical reactivity and potential biological interactions. The presence of a fluorine atom on the phenyl ring significantly influences the compound's lipophilicity and reactivity, enhancing its potential applications in drug design .
Physical and Chemical Properties
The physical and chemical properties of 4-((Cyclopropylamino)methyl)-3-fluorophenylboronic acid are crucial for understanding its behavior in different environments and applications.
Chemical Reactivity
4-((Cyclopropylamino)methyl)-3-fluorophenylboronic acid exhibits distinctive chemical reactivity, primarily forming reversible covalent bonds with diol-containing molecules. This property is particularly valuable in:
-
Biochemical assays that require specific molecular interactions
-
Development of potential therapeutic compounds
-
Cross-coupling reactions in organic synthesis
The boronic acid functional group serves as a key reactive center, while the cyclopropylamino group contributes unique steric and electronic properties that can enhance biological activity .
Structural Analogs and Derivatives
Several structural analogs and derivatives of 4-((Cyclopropylamino)methyl)-3-fluorophenylboronic acid have been synthesized and studied, offering insights into structure-activity relationships.
Hydrochloride Salt
The hydrochloride salt variant, (4-((Cyclopropylamino)methyl)-3-fluorophenyl)boronic acid hydrochloride (CAS: 1704096-25-2), has been characterized with the following properties:
-
Molecular Weight: 245.49 g/mol
-
Molecular Formula: C₁₀H₁₄BClFNO₂
This salt form may offer different solubility profiles and stability characteristics compared to the free base form.
Protected Derivatives
The tert-butoxycarbonyl protected derivative, 4-((Tert-butoxycarbonyl(cyclopropyl)amino)methyl)-3-fluorophenylboronic acid (CAS: 1704064-03-8), represents an important intermediate in the synthesis pathway:
This protected form may be utilized in multi-step synthetic procedures where selective reactivity is required.
Related Fluorophenylboronic Acids
Several structurally related compounds share partial structural features with 4-((Cyclopropylamino)methyl)-3-fluorophenylboronic acid:
-
4-Fluorobenzeneboronic acid (CAS: 1765-93-1): A simpler analog lacking the cyclopropylamino methyl substituent
-
(4-(Cyclopropylcarbamoyl)-3-fluorophenyl)boronic acid (CAS: 874289-20-0): Contains a cyclopropylcarbamoyl group instead of a cyclopropylamino methyl group
-
(4-(Cyclopentylcarbamoyl)-3-fluorophenyl)boronic acid: Features a cyclopentyl ring instead of a cyclopropyl ring
These structural variations provide valuable insights into how different substitution patterns affect the chemical properties and biological activities of fluorophenylboronic acids.
Applications in Medicinal Chemistry
4-((Cyclopropylamino)methyl)-3-fluorophenylboronic acid has significant potential in medicinal chemistry and drug development owing to its unique structural features.
Pharmaceutical Research
The compound's ability to form reversible covalent bonds with diols makes it particularly valuable in pharmaceutical research. Its applications include:
-
Development of enzyme inhibitors, particularly for protease targets
-
Design of molecules that can interact with specific biological targets
-
Creation of compounds with enhanced pharmacokinetic properties due to the presence of fluorine
The cyclopropylamino group contributes to the compound's unique steric and electronic properties, potentially enhancing its biological activity in various therapeutic contexts .
Drug Design Considerations
Several structural features of 4-((Cyclopropylamino)methyl)-3-fluorophenylboronic acid make it advantageous in drug design:
These characteristics make the compound a valuable starting point for developing therapeutics targeting various disease states.
Synthetic Methodologies
The synthesis of 4-((Cyclopropylamino)methyl)-3-fluorophenylboronic acid typically involves multi-step processes that may include various protection and deprotection strategies.
General Synthetic Approaches
Based on related synthetic procedures found in the literature, possible synthetic routes may include:
-
Starting with appropriate fluorobenzene derivatives followed by borylation reactions
-
Introduction of the cyclopropylamino group through reductive amination
-
Protection-deprotection strategies using tert-butoxycarbonyl (Boc) groups
For example, a reaction sequence might involve:
-
Borylation of a suitably functionalized 3-fluorobenzene derivative
-
Introduction of a reactive methyl group at the 4-position
-
Reductive amination with cyclopropylamine or a protected version
Purification and Characterization
Once synthesized, 4-((Cyclopropylamino)methyl)-3-fluorophenylboronic acid requires appropriate purification methods, which may include:
-
Column chromatography
-
Recrystallization from suitable solvent systems
-
HPLC purification for analytical grade material
Characterization typically involves NMR spectroscopy, mass spectrometry, elemental analysis, and determination of melting point to confirm identity and purity.
Analytical Methods
Various analytical techniques are employed to characterize 4-((Cyclopropylamino)methyl)-3-fluorophenylboronic acid and determine its purity.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information:
-
¹H NMR can confirm the presence of the cyclopropyl ring, aromatic protons, and the aminomethyl linker
-
¹³C NMR helps identify all carbon environments
-
¹⁹F NMR provides specific information about the fluorine environment
-
¹¹B NMR confirms the presence and environment of the boronic acid group
Mass spectrometry techniques, particularly electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI), can confirm the molecular weight and fragmentation pattern of the compound.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is commonly used to assess the purity of the compound and to monitor reactions during synthesis. Typical conditions might include:
-
C18 reverse-phase columns
-
Gradient elution using acetonitrile/water mixtures
-
UV detection at appropriate wavelengths based on the chromophores present
Structure-Activity Relationships
The structural features of 4-((Cyclopropylamino)methyl)-3-fluorophenylboronic acid contribute significantly to its biological activity and chemical behavior.
Key Structural Elements
The compound contains several important functional groups that determine its properties:
-
Boronic Acid Group: Forms reversible covalent bonds with diol-containing molecules, crucial for applications in biochemical assays and potential therapeutic uses
-
Fluorine Substituent: The fluorine atom on the phenyl ring influences the compound's lipophilicity and reactivity, enhancing its drug-like properties
-
Cyclopropylamino Group: Contributes unique steric and electronic properties, potentially enhancing biological activity through specific interactions with target proteins
-
Methylene Linker: Provides flexibility in the molecular structure, potentially allowing for optimal positioning of the cyclopropylamino group for target interactions
Comparative Activity
By comparing 4-((Cyclopropylamino)methyl)-3-fluorophenylboronic acid with its structural analogs, researchers can develop structure-activity relationships:
-
Replacing the cyclopropyl ring with other cycloalkyl groups (e.g., cyclopentyl) may affect binding affinity and selectivity for biological targets
-
Modification of the boronic acid group to other boron-containing functionalities could alter reactivity profiles
-
Changing the position of the fluorine atom or replacing it with other halogens might influence metabolic stability and binding interactions
Current Research and Future Directions
Research involving 4-((Cyclopropylamino)methyl)-3-fluorophenylboronic acid continues to evolve, with several promising directions:
Medicinal Chemistry Applications
The compound shows potential in various therapeutic areas:
-
Development of enzyme inhibitors, particularly those targeting serine proteases
-
Creation of novel anticancer agents leveraging the unique properties of boronic acids
-
Design of neurological therapeutics based on specific protein-ligand interactions
Chemical Biology Tools
4-((Cyclopropylamino)methyl)-3-fluorophenylboronic acid and its derivatives may serve as valuable tools in chemical biology:
-
Probe development for studying protein function
-
Fluorescent labeling applications when appropriately derivatized
-
Affinity-based protein profiling
Synthetic Methodology Advancement
Continued refinement of synthetic approaches may lead to:
-
More efficient synthetic routes with higher yields
-
Stereoselective methods for preparing enantiomerically pure derivatives
-
Green chemistry approaches to minimize environmental impact
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume